N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a pyrazole ring, which contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact neurotransmission and inflammatory response pathways .
Result of Action
If it indeed inhibits cholinesterases and lipoxygenase enzymes, it could potentially alter neurotransmission and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of catalytic systems and green chemistry principles can further enhance the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and physical properties .
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an enzyme inhibitor and a pharmacological agent. It has been studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and pyrazole, such as:
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
- (E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide
Uniqueness
What sets N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-7-11(16-17(9)2)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBPONOEQAURAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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